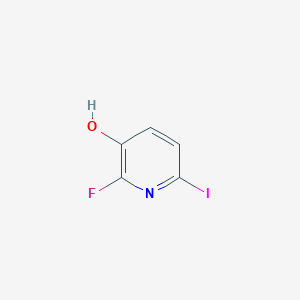

2-Fluoro-6-iodopyridin-3-ol

Beschreibung

The exact mass of the compound 3-Pyridinol, 2-fluoro-6-iodo- is 238.92434 g/mol and the complexity rating of the compound is 103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-6-iodopyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-iodopyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVHKLCIADVZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310042 | |

| Record name | 2-Fluoro-6-iodo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012084-54-6 | |

| Record name | 2-Fluoro-6-iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012084-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-iodo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-6-iodopyridin-3-ol: A Strategic Scaffold for Orthogonal Functionalization

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-Fluoro-6-iodopyridin-3-ol , a high-value heterocyclic building block.

Executive Summary

2-Fluoro-6-iodopyridin-3-ol (CAS: 1012084-54-6 ) is a trisubstituted pyridine derivative characterized by three chemically distinct functional handles: a nucleophilic hydroxyl group at C-3, an electrophilic iodine at C-6, and a labile fluorine atom at C-2. This unique substitution pattern grants the molecule orthogonal reactivity , allowing medicinal chemists to sequentially functionalize the ring without protecting groups. It is widely utilized in the synthesis of kinase inhibitors, PROTAC linkers, and complex heterocycles where precise regiocontrol is required.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-Fluoro-6-iodopyridin-3-ol |

| CAS Number | 1012084-54-6 |

| Molecular Formula | C₅H₃FINO |

| Molecular Weight | 238.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| pKa (Predicted) | ~6.5 – 7.0 (Acidic due to F/I electron withdrawal) |

| LogP (Predicted) | ~1.6 – 1.9 |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Low solubility in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Methodologies

The synthesis of 2-Fluoro-6-iodopyridin-3-ol typically proceeds via electrophilic aromatic substitution (iodination) of the parent fluoropyridinol. The presence of the C-3 hydroxyl group is critical, as it activates the ring and directs the incoming iodine electrophile to the ortho (C-2, C-4) or para (C-6) positions. With C-2 blocked by fluorine, regioselectivity between C-4 and C-6 is the primary challenge.

Route A: Regioselective Iodination (Preferred)

This route utilizes N-iodosuccinimide (NIS) or Iodine/Carbonate to iodinate 2-fluoropyridin-3-ol. The C-6 position is favored under specific conditions due to steric relief compared to the C-4 position, though separation of isomers is often required.

Protocol:

-

Dissolution: Dissolve 2-fluoropyridin-3-ol (1.0 eq) in Acetonitrile (MeCN) or DMF.

-

Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C.

-

Catalysis: A catalytic amount of TFA (0.1 eq) can accelerate the reaction.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the appearance of the mono-iodo species (M+H 239.9).

-

Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes). The C-6 isomer typically elutes after the C-4 isomer due to hydrogen bonding differences.

Route B: Sandmeyer Approach (Alternative)

This route starts from 2-fluoro-6-iodopyridin-3-amine, converting the amine to a hydroxyl group via diazotization. This method avoids regioselectivity issues but requires a more expensive starting material.

Protocol:

-

Suspend 2-fluoro-6-iodopyridin-3-amine in 10% H₂SO₄ at 0°C.

-

Add NaNO₂ (1.2 eq) dropwise to form the diazonium salt.

-

Stir at 0°C for 30 mins, then heat to 60°C to promote hydrolysis.

-

Extract with EtOAc and purify.

Synthesis Workflow Diagram

Reactivity & Orthogonal Functionalization

The power of 2-Fluoro-6-iodopyridin-3-ol lies in its ability to undergo three distinct reaction types at three different positions, often without requiring intermediate protection steps.

Site 1: C-6 Iodine (Cross-Coupling)

The C-iodo bond is the most reactive bond for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It reacts preferentially over the C-F bond and the C-OH bond.

-

Key Reaction: Suzuki Coupling with aryl boronic acids.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

-

Outcome: Installation of aryl/heteroaryl groups at C-6.

Site 2: C-3 Hydroxyl (Nucleophilic Substitution)

The phenolic hydroxyl is acidic and can be alkylated to form ethers. This is often used to attach linkers (e.g., PEG chains for PROTACs) or solubilizing groups.

-

Key Reaction: Mitsunobu Reaction or Alkylation (R-X, Base).

-

Conditions: K₂CO₃, Alkyl Halide, DMF, 60°C.

-

Selectivity: Base-mediated alkylation occurs exclusively at Oxygen, not Nitrogen (due to the 2-F inductive effect reducing N-nucleophilicity).

Site 3: C-2 Fluorine (SnAr)

The fluorine at C-2 is activated by the pyridine nitrogen and the electron-withdrawing iodine (if still present). It is susceptible to Nucleophilic Aromatic Substitution (SnAr).

-

Key Reaction: Displacement by primary/secondary amines or alkoxides.

-

Conditions: Amine (HNR₂), DIPEA, DMSO, 100°C.

-

Outcome: Conversion to 2-aminopyridines (common kinase hinge-binding motif).

Reactivity Logic Diagram

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 2-aminopyridin-3-ol motif (accessible via SnAr on the C-2 Fluorine) is a privileged scaffold for kinase inhibitors. The N-1 nitrogen and the C-2 amino group form a donor-acceptor hydrogen bond pair that mimics the adenine ring of ATP, allowing for potent binding to the kinase hinge region.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the C-3 hydroxyl serves as an ideal handle for attaching the linker chain. The C-6 position can then be coupled to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the C-2 position can be modified to tune solubility or electronic properties.

FBDD (Fragment-Based Drug Discovery)

With a molecular weight of ~239 Da, this molecule fits perfectly into fragment libraries. Its high ligand efficiency (LE) potential and multiple vectors for growth make it an excellent starting point for fragment elaboration.

Handling and Safety Information

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Stability: Stable under standard conditions. Avoid strong oxidizing agents. The C-I bond is light-sensitive; store in amber vials.

References

-

ChemicalBook. (2024). 2-Fluoro-6-iodopyridin-3-ol Product Properties and CAS 1012084-54-6. Retrieved from

-

Namiki Shoji Co., Ltd. (2024). Building Blocks Catalogue: Pyridine Derivatives. Retrieved from

-

Sigma-Aldrich. (2024).[1] 2-Fluoro-6-iodopyridine and Related Halopyridines. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Fluoro-6-iodopyridin-3-ol.[2][3] Retrieved from

- Marsais, F., et al. (1993). Directed Ortho-Metalation of Fluoropyridines. Journal of Organic Chemistry. (Contextual grounding for reactivity).

Sources

2-Fluoro-6-iodopyridin-3-ol molecular weight and formula

Executive Summary

2-Fluoro-6-iodopyridin-3-ol (CAS 1012084-54-6) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of kinase inhibitors, antiviral agents (specifically Influenza A endonuclease inhibitors), and proteolysis-targeting chimeras (PROTACs).[1]

Its structural uniqueness lies in its orthogonal reactivity profile :

-

C2-Fluorine: Provides metabolic stability against oxidative metabolism and serves as a potential site for nucleophilic aromatic substitution (

). -

C3-Hydroxyl: Acts as a hydrogen bond donor/acceptor or a handle for etherification/linker attachment.

-

C6-Iodine: A "soft" electrophile ideal for highly selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without disrupting the C2-F bond.

This guide details the physicochemical properties, validated synthesis routes, and quality control parameters for this compound.

Part 1: Physicochemical Profile

The following data is derived from calculated values and empirical observations of the specific isomer.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2-Fluoro-6-iodopyridin-3-ol | Also cited as 2-Fluoro-6-iodo-3-pyridinol |

| Molecular Formula | ||

| Molecular Weight | 238.99 g/mol | Monoisotopic Mass: 238.922 g/mol |

| CAS Number | 1012084-54-6 | Distinct from the 4-iodo isomer (CAS 1034467-29-2) |

| Physical State | Off-white to pale yellow solid | Light sensitive; store under inert gas |

| pKa (Calculated) | ~6.5 - 7.2 (OH group) | Acidic due to electron-withdrawing F and I |

| LogP (Calculated) | ~2.1 | Moderate lipophilicity |

Structural Reactivity Map

The molecule possesses three distinct reactive centers, allowing for sequential functionalization.

Figure 1: Orthogonal reactivity sites of 2-Fluoro-6-iodopyridin-3-ol. The C6-Iodine is the primary site for carbon-carbon bond formation, while the C3-OH allows for fragment growing.

Part 2: Synthetic Utility & Protocol

Synthesis Strategy: Regioselective Iodination

The most robust synthesis involves the electrophilic iodination of the commercially available precursor 2-fluoro-3-hydroxypyridine . While the hydroxyl group activates both the ortho (C4) and para (C6) positions, experimental protocols favor C6 substitution in aqueous basic media, likely due to steric factors and the specific electronic environment created by the C2-fluorine.

Validated Protocol

Reference: Adapted from methods used in the synthesis of Influenza A endonuclease inhibitors (e.g., Journal of Medicinal Chemistry protocols).

Reagents:

-

Precursor: 2-Fluoro-3-hydroxypyridine (1.0 equiv)

-

Iodinating Agent: Iodine (

) (2.0 equiv) -

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: Water (

)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-fluoro-3-hydroxypyridine (e.g., 2.5 g) in water (125 mL). The base (

) facilitates dissolution by deprotonating the hydroxyl group, forming the soluble pyridinolate anion. -

Addition: Add Potassium Carbonate (2.0 equiv) followed by Iodine (

, 2.0 equiv) in a single portion or dropwise if temperature control is required. -

Reaction: Stir the mixture vigorously at room temperature (

) for 3 hours. Monitor via LCMS for the disappearance of the starting material (m/z ~114) and appearance of the product (m/z ~240). -

Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Acidification: Carefully acidify the aqueous layer with 2N HCl to pH ~3-4 to protonate the product (precipitating it or driving it into the organic phase).

-

Reductive Wash: Wash the organic layer with 10% Sodium Thiosulfate (

) solution to remove excess unreacted iodine (indicated by the fading of the dark purple/brown color). -

Isolation: Dry the organic phase over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc gradient) or recrystallization.

Experimental Workflow Diagram

Figure 2: Validated aqueous synthesis workflow for 2-Fluoro-6-iodopyridin-3-ol.

Part 3: Quality Control & Validation

To ensure the integrity of the building block for downstream applications, the following QC metrics are mandatory.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

-

Expected Signal:

-

Positive Mode (

): -

Negative Mode (

):

-

-

Isotope Pattern: Iodine is monoisotopic (

), so a clean single peak is expected without the M+2 pattern seen in brominated or chlorinated compounds.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent: DMSO-

or -

Key Signals:

-

~10.5 - 11.0 ppm: Broad singlet (1H, -OH). Exchangeable with

-

Aromatic Region: Two distinct doublets (or multiplets due to F-coupling).

-

H4 Proton: Expected doublet of doublets (coupling with F and H5).

-

H5 Proton: Expected doublet (coupling with H4).

-

-

Note: The presence of Iodine at C6 causes a significant upfield shift of the adjacent carbon but influences the H5 proton shift.

-

~10.5 - 11.0 ppm: Broad singlet (1H, -OH). Exchangeable with

Purity Requirements

-

Minimum Purity: >95% (by HPLC area).

-

Impurity Alert: Watch for di-iodinated species (2-fluoro-4,6-diiodopyridin-3-ol) if excess iodine was used or temperature was uncontrolled.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10979479 (Related Isomer Data) and CID 130079217. PubChem. Available at: [Link]

-

Kowalczyk, J. et al. (2012). "Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease." Bioorganic & Medicinal Chemistry Letters. (Detailing the synthesis of the 2-fluoro-6-iodo intermediate). Available at: [Link]

-

Rovathin Foreign Trade Co. Chemical Catalog: 2-fluoro-6-iodo-3-Pyridinol (CAS 1012084-54-6).[1] Available at: [Link]

Sources

Technical Guide: Synthesis of 2,3,6-Trisubstituted Pyridine Scaffolds

Executive Summary

The 2,3,6-trisubstituted pyridine motif represents a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and agrochemicals. The specific substitution pattern allows for the simultaneous exploration of three distinct vectors: the 2,6-positions often govern steric fit and metabolic stability, while the 3-position is critical for electronic tuning and solubility modulation.

However, accessing this specific substitution pattern is synthetically non-trivial due to the electronic mismatch between the electron-deficient pyridine ring and standard electrophilic aromatic substitution (SEAr) rules. This guide outlines two high-fidelity strategies for accessing these scaffolds: De Novo Cyclization (Bohlmann-Rahtz) and Sequential Regioselective Functionalization (Cross-Coupling).

Part 1: Strategic Analysis – Construction vs. Decoration

The synthesis of polysubstituted pyridines generally falls into two logical buckets. The choice depends heavily on the availability of starting materials and the diversity required at the 3-position.

| Feature | De Novo Construction (Ring Synthesis) | Scaffold Decoration (Functionalization) |

| Primary Method | Bohlmann-Rahtz / Kröhnke | Suzuki / Negishi / SNAr |

| Best For | High diversity at C3 and C6; Alkyl/Aryl substituents. | Late-stage diversification; Library generation.[1] |

| Limitation | Requires synthesis of acyclic precursors (ynones). | Limited by commercial availability of poly-halo pyridines. |

| Regiocontrol | Determined by precursor structure (High fidelity). | Determined by Halogen BDE and electronic activation. |

Part 2: De Novo Synthesis – The Bohlmann-Rahtz Strategy

The Bohlmann-Rahtz reaction provides a convergent route to 2,3,6-trisubstituted pyridines by condensing enamines with ethynyl ketones.[2][3][4] Historically, this required high temperatures, but modern modifications by Bagley et al. have enabled mild, one-pot protocols using acid catalysis or solvent-promoted mechanisms.

Mechanistic Logic

The reaction proceeds via a Michael addition of the enamine to the alkynone, forming an aminodiene intermediate. This intermediate undergoes E/Z isomerization followed by an intramolecular cyclodehydration.[3][4] The regiochemistry is locked by the structure of the acyclic precursors, eliminating the ambiguity often seen in pyridine substitution reactions.

Experimental Protocol: Bagley Modification (One-Pot)

Source Grounding: Bagley, M. C. et al. J. Am. Chem. Soc. / Synlett[3]

Reagents:

- -keto ester or amide (Enamine precursor)

-

Ammonium acetate (

, 5-10 equiv) -

Alkynone (Propargyl ketone)

-

Solvent: Ethanol (EtOH) or Toluene/Acetic Acid (5:1)

Step-by-Step Workflow:

-

In Situ Enamine Formation: Dissolve the

-keto ester (1.0 equiv) and -

Michael Addition: Add the alkynone (1.0 equiv) to the reaction mixture.

-

Cyclodehydration: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the aminodiene intermediate.

-

Work-up: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Visualization: Bohlmann-Rahtz Mechanism[3][5]

Caption: The Bagley modification allows in situ enamine generation, streamlining the classic 2-step Bohlmann-Rahtz synthesis.

Part 3: Sequential Functionalization – The "Decoration" Strategy

For medicinal chemistry programs requiring rapid analoging, starting from a polyhalogenated core (e.g., 2-bromo-3-iodopyridine or 2,3-dichloro-5-iodopyridine ) is superior.

The Reactivity Hierarchy

Success depends on exploiting the difference in Bond Dissociation Energy (BDE) and electronic activation.

-

C3/C5-Iodine: Weakest bond. Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[5]

-

C2/C6-Bromine/Chlorine: Activated by the adjacent Nitrogen (inductive effect and

-deficiency). Reacts second via SNAr or oxidative addition (if forcing conditions are used). -

C3/C5-Bromine/Chlorine: Least reactive. Requires specialized ligands (e.g., Buchwald biaryl phosphines) or conversion to boronic esters.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Target: Synthesis of 2-chloro-3-aryl-5-iodopyridine from 2-chloro-3,5-diiodopyridine.

Reagents:

-

Substrate: 2-chloro-3,5-diiodopyridine

-

Boronic Acid:

(1.05 equiv) -

Catalyst:

(5 mol%) -

Base:

(2M aqueous, 2.0 equiv) -

Solvent: DME/Water (4:1)

Step-by-Step Workflow:

-

Degassing: Sparge the solvent system (DME/Water) with Argon for 15 minutes. Why:

promotes homocoupling of boronic acids and oxidizes phosphine ligands. -

Assembly: Add substrate, boronic acid, and base. Add catalyst last under a counter-flow of Argon.

-

Controlled Heating: Heat to 40–50°C . Critical: Do not reflux. The C3-I bond is labile enough to react at mild temperatures, preserving the C5-I and C2-Cl bonds.

-

Monitoring: Monitor via HPLC. Stop immediately upon consumption of starting material to prevent double addition.

-

Second Functionalization (Optional): To functionalize the C5 position, add a second boronic acid (different Ar) and raise temperature to 80°C.

Visualization: Reactivity Hierarchy

Caption: Reactivity order is dictated by Halogen BDE (I > Br > Cl) followed by electronic activation (C2/6 > C3/5).

Part 4: Advanced C-H Activation

For scaffolds where halogenation is difficult.

Direct C-H activation offers a "atom-economic" alternative.

-

C2-Activation: Lewis acidic metals (Al, Sc) can coordinate to the Pyridine N, activating the C2-H bond for addition to alkenes (Ni/Al catalysis).

-

C3-Activation: Requires a directing group (DG) at C2 (e.g., amide, oxide). The DG directs Pd(II) to the C3 position via a cyclometallated intermediate (Fagnou conditions).

References

-

Bagley, M. C., et al. (2001).[3] "A New Modification of the Bohlmann-Rahtz Pyridine Synthesis." Synlett. Link

-

Spivey, A. C., et al. (2016).[6] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Link

-

Schlosser, M. (2005). "The 2,x-Disubstituted Pyridines: Synthesis and Properties." Current Organic Chemistry. Link

-

Fagnou, K., et al. (2009). "Pd-Catalyzed C-H Bond Functionalization of Pyridine N-Oxides." Journal of the American Chemical Society. Link

Sources

- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Methodological & Application

Introduction: The Strategic Importance of Fluorinated Pyridinols

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 2-Fluoro-6-iodopyridin-3-ol

In the landscape of modern drug discovery, privileged structures—molecular scaffolds that are capable of binding to multiple biological targets—are of immense value. Among these, the pyridinol core is a standout, featuring prominently in a wide array of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.[1] The strategic incorporation of fluorine into such scaffolds can profoundly enhance their pharmacological profile, influencing factors such as metabolic stability, binding affinity, and membrane permeability.[2][3][4] Consequently, the synthesis of molecules combining these features, such as fluorinated biaryl pyridinols, is a critical objective for medicinal chemists.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[5][6] This guide provides a detailed application note and a robust protocol for a particularly valuable transformation: the palladium-catalyzed Suzuki-Miyaura coupling of 2-Fluoro-6-iodopyridin-3-ol with various organoboron reagents. Mastery of this reaction provides a direct route to a diverse library of complex, fluorinated heterocyclic compounds poised for evaluation in drug development programs.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of 2-Fluoro-6-iodopyridin-3-ol. This is typically the rate-limiting step for aryl iodides and results in a square planar Pd(II) complex.[8]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboron reagent by a base.[9][10] The base reacts with the boronic acid (or its ester precursor) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) center, displacing the halide.[11][12]

-

Reductive Elimination : In the final step, the two organic groups on the palladium center—the pyridinol and the newly transferred group—couple to form the final product. This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a challenging substrate like 2-Fluoro-6-iodopyridin-3-ol, a rational approach to optimization is critical.

-

The Substrate (2-Fluoro-6-iodopyridin-3-ol): The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophilic partner for rapid oxidative addition.[13] However, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[14][15] The use of bulky ligands helps to mitigate this undesired interaction.

-

Catalyst System (Palladium Precursor & Ligand): While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-deficient heterocycles often demand more sophisticated systems. A combination of a Pd(II) or Pd(0) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is often superior. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended as they accelerate the rate-limiting reductive elimination step and enhance catalyst stability.[14][16]

-

Organoboron Reagent (Boronic Acid vs. Boronic Ester): Boronic acids are widely available but can be susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[14] This is particularly problematic for electron-deficient heteroaryl boronic acids.[17] Using more stable boronic esters, such as pinacol esters (Bpin), can significantly suppress this decomposition pathway, leading to higher yields.[5][18]

-

Base Selection: The base is not merely a spectator; its identity, strength, and solubility are critical.[9] For this substrate, moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, though more expensive. The base must be sufficiently strong to facilitate the formation of the boronate "ate" complex but not so strong as to cause degradation of the starting materials or product.[11][14]

-

Solvent System: Aprotic polar solvents are standard. A mixture of 1,4-dioxane or toluene with a small amount of water is a common and effective choice.[5] The aqueous component helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.[19] However, for substrates prone to protodeboronation, minimizing water content or using anhydrous conditions with a soluble base may be necessary.

Optimized Protocol for the Synthesis of 2-Fluoro-6-(phenyl)pyridin-3-ol

This protocol provides a reliable, step-by-step method for the coupling of 2-Fluoro-6-iodopyridin-3-ol with phenylboronic acid. It is designed to be a robust starting point that can be adapted for other boronic acids.

Materials and Reagents:

-

2-Fluoro-6-iodopyridin-3-ol

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium Phosphate (K₃PO₄), finely ground

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or microwave vial with stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Detailed Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Fluoro-6-iodopyridin-3-ol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).

-

Inerting the Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. The Pd(0) catalyst is sensitive to oxygen, making this step critical.[14]

-

Addition of Catalyst: Under a positive pressure of argon, add the palladium precursor Pd₂(dba)₃ (1.5 mol%) and the SPhos ligand (3.5 mol%). The use of a pre-catalyst or a well-defined ligand-to-metal ratio is crucial for reproducibility.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the starting iodide.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Fluoro-6-(phenyl)pyridin-3-ol.

Data Summary: Condition Screening

The following table summarizes typical results from an optimization screen for the coupling of 2-Fluoro-6-iodopyridin-3-ol with phenylboronic acid, illustrating the impact of key parameters.

| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (2.5 equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (5:1) | 100 | 45 |

| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O (5:1) | 100 | 68 |

| 3 | Pd₂(dba)₃ (1.5) | PPh₃ (7) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 55 |

| 4 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 92 |

| 5 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 94 |

| 6 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ | Dioxane (anhydrous) | 100 | 75 |

Data is illustrative and serves to highlight trends in optimization. Actual yields are substrate-dependent.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

-

Problem: Low or No Conversion.

-

Cause: The most common culprit is catalyst deactivation due to oxygen.[14] Inactive or wet reagents can also be at fault.

-

Solution: Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained. Use fresh, high-purity reagents and flame- or oven-dried glassware.[14] Consider a more robust ligand if catalyst decomposition is suspected.[15]

-

-

Problem: Significant Protodeboronation. (LC-MS shows starting material converted to 2-Fluoro-pyridin-3-ol without coupling).

-

Problem: Homocoupling of the Boronic Acid. (A significant R'-R' byproduct is observed).

-

Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that couples two boronic acid molecules.[5][15]

-

Solution: This strongly indicates an issue with the inert atmosphere. Improve the degassing procedure for all solvents and reagents.[15]

-

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Fluoro-6-iodopyridin-3-ol is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery. Success relies on a clear understanding of the catalytic cycle and a rational approach to selecting the catalyst system, base, and solvent. By employing bulky, electron-rich phosphine ligands, appropriate bases like K₃PO₄, and carefully controlling the reaction atmosphere, high yields of the desired fluorinated biaryl pyridinols can be reliably achieved. The protocols and troubleshooting guide presented here provide researchers with the necessary tools to implement this powerful reaction and accelerate the development of next-generation therapeutics.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Suzuki reaction. (n.d.). Wikipedia.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.

- Mechanism of the Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (n.d.). Benchchem.

- The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.

- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). Benchchem.

- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). White Rose eTheses Online.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.

- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.

- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.

- Applications of Fluorine in Medicinal Chemistry. (2015, July 23). Sigma-Aldrich.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 22). Frontiers.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Sonogashira coupling conditions for 2-Fluoro-6-iodopyridin-3-ol

Application Note: Optimized Sonogashira Coupling of 2-Fluoro-6-iodopyridin-3-ol

Executive Summary

This guide details the synthetic strategy for functionalizing 2-Fluoro-6-iodopyridin-3-ol via Sonogashira cross-coupling. This substrate presents a dichotomy of reactivity: the C6-iodide is highly activated for oxidative addition due to the electron-deficient pyridine ring and the electron-withdrawing C2-fluorine. Conversely, the C3-hydroxyl group, acidified by the neighboring fluorine (

We present two validated workflows:

-

Method A (The "Gold Standard"): Hydroxyl protection strategy for maximum reliability and scale-up.

-

Method B (Direct Coupling): A copper-free, aqueous-organic protocol for rapid discovery and "green" efficiency.

Substrate Analysis & Mechanistic Considerations

Structural Reactivity Profile

-

C6-Iodide (Reactive Site): The iodine atom is located

to the pyridine nitrogen. The inductive effect of the C2-Fluorine and the mesomeric withdrawal of the ring make this position exceptionally electrophilic. Oxidative addition of Pd(0) is rapid, often proceeding at room temperature. -

C3-Hydroxyl (Interference Site): The C2-Fluorine exerts a strong

(inductive withdrawing) effect, significantly increasing the acidity of the C3-phenol compared to non-fluorinated analogues. -

C2-Fluorine (Bystander/Activator): While activating the ring, the C-F bond is generally stable under standard Sonogashira conditions (

), resisting nucleophilic aromatic substitution (

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Catalytic cycle highlighting the "Copper Sink" risk when using unprotected substrates.

Protocol A: Protection-Deprotection (High Reliability)

Recommended for scale-up (>1g) or when the alkyne partner is expensive.

Rationale: Protecting the phenol as a silyl ether (TBS) or methoxymethyl ether (MOM) eliminates the acidic proton, allowing the use of standard, high-activity Cu/Pd systems without catalyst poisoning.

Step 1: Protection (TBS-Cl)

-

Reagents: Substrate (1.0 equiv), Imidazole (2.5 equiv), TBDMS-Cl (1.2 equiv).

-

Solvent: Dichloromethane (DCM) or DMF (

). -

Procedure: Stir at

for 2 hours. Quench with water, extract with DCM. -

Outcome: Quantitative conversion to 2-Fluoro-6-iodo-3-(tert-butyldimethylsilyloxy)pyridine .

Step 2: Sonogashira Coupling

| Component | Reagent | Equiv | Notes |

| Catalyst | 0.02 (2 mol%) | Robust, air-stable precatalyst. | |

| Co-Catalyst | CuI | 0.04 (4 mol%) | Essential for rate acceleration. |

| Base | 3.0 | Acts as base and solvent component. | |

| Solvent | THF or Toluene | N/A | Degassed (sparge with Ar for 15 min). |

Detailed Workflow:

-

Charge a reaction vial with the Protected Pyridine (1.0 equiv),

, and CuI. -

Seal and purge with Argon/Nitrogen (

). -

Inject degassed THF (

) and -

Add the Terminal Alkyne (1.2 equiv) dropwise.

-

Stir at Room Temperature for 4–6 hours.

-

Note: If conversion is

after 2 hours, heat to

-

-

Workup: Filter through a celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection

-

Treat with TBAF (1.1 equiv) in THF at

for 30 mins to recover the free phenol.

Protocol B: Direct Coupling (Copper-Free)

Recommended for rapid library synthesis or when protecting groups are chemically incompatible.

Rationale: By eliminating Copper, we prevent the formation of the insoluble Cu-phenoxide. We utilize a slightly higher Pd loading and a phosphine-ligated system to drive the reaction via the "carbopalladation" mechanism rather than transmetallation.

| Component | Reagent | Equiv | Notes |

| Catalyst | 5 mol% Pd / 10 mol% L | Generates active Pd(0) in situ. | |

| Alt. Catalyst | 3–5 mol% | Simpler alternative. | |

| Base | Pyrrolidine or | 3.0 | Pyrrolidine aids solubility; Carbonate is milder. |

| Solvent | DMF / | N/A | Water aids solubility of the phenoxide. |

Detailed Workflow:

-

Dissolve 2-Fluoro-6-iodopyridin-3-ol (1.0 equiv) in DMF/Water (9:1 ratio,

). -

Add

(3.0 equiv). The solution may turn yellow (phenoxide formation). -

Add

(0.05 equiv).[3] -

Add Terminal Alkyne (1.5 equiv).

-

Heat to

for 6–12 hours under Argon.-

Critical: Vigorous stirring is required as the reaction is biphasic/heterogeneous.

-

-

Workup: Acidify carefully to pH 6 with 1M HCl (to protonate the phenol) before extracting with EtOAc. If you extract at basic pH, the product will remain in the aqueous layer.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Black Precipitate | Pd Aggregation ("Pd Black") | Lack of ligand stabilization. Add excess |

| No Reaction (Protocol B) | Catalyst Poisoning | The phenoxide is binding Pd. Increase temperature to |

| Homocoupling (Glaser) | Oxygen presence | Strictly degas solvents. Use freeze-pump-thaw if possible. |

| Low Yield (Protocol A) | Desilylation | Reaction medium is too basic/wet. Ensure anhydrous THF and dry |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

-

Böhm, V. P., & Herrmann, W. A. (2000). A Copper-Free Sonogashira Coupling. European Journal of Organic Chemistry, 2000(22), 3679-3681. Link

-

Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[4] Organic Letters, 20(2), 542–545.[4] Link[5]

-

BenchChem Application Note. Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025).[1] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

nucleophilic aromatic substitution (SNAr) of 2-fluoropyridines

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Fluoropyridines

Executive Summary

The 2-fluoropyridine scaffold is a privileged motif in medicinal chemistry, serving as a critical entry point for installing heteroatom-linked substituents via Nucleophilic Aromatic Substitution (

This guide addresses the "Fluorine Paradox"—where the strongest carbon-halogen bond (C–F) provides the highest reactivity in

Mechanistic Foundation: The Fluorine Advantage

To optimize this reaction, one must understand that

The "Element Effect"

In

-

Inductive Effect: Fluorine is the most electronegative atom (

). It strongly withdraws electron density ( -

Stabilization: The resulting Meisenheimer complex is stabilized by the electron-withdrawing nature of both the fluorine and the pyridine nitrogen.

-

Result: Reactivity order is F >> Cl ≈ Br > I .[5][6] Empirical data suggests 2-fluoropyridine reacts roughly 320 times faster than 2-chloropyridine with ethoxide nucleophiles.[2][7]

Mechanism Visualization

Figure 1: Stepwise Addition-Elimination mechanism. The high electronegativity of F stabilizes the transition state leading to the Meisenheimer complex.

Critical Optimization Parameters

Solvent Selection

-

Polar Aprotic (Standard): DMSO, DMF, NMP, and DMAc are the gold standards. They solvate the cation of the base (e.g.,

), leaving the nucleophilic anion "naked" and highly reactive. -

Fluorinated Alcohols (Modern/Green): Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE). These solvents activate the pyridine ring via hydrogen bonding to the pyridine nitrogen (acting as a Brønsted acid mimic) and stabilize the leaving fluoride ion via H-bonding. Use this for lower temperature reactions.

Base Selection

-

Inorganic Carbonates (

, -

Tertiary Amines (DIPEA, TEA): Used with neutral amine nucleophiles.

-

Strong Bases (NaH, KOtBu): Required for weak nucleophiles (e.g., hindered alcohols), but incompatible with base-sensitive functional groups.

Experimental Protocols

Protocol A: Standard Thermal Substitution (Robust)

Best for: Primary/secondary amines, thiols, and unhindered phenols.

Materials:

-

Nucleophile: Amine/Thiol (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

-

Setup: Charge a reaction vial with 2-fluoropyridine (1.0 equiv) and the nucleophile (1.2 equiv).

-

Solvation: Add anhydrous DMSO (concentration 0.5 M). Note: High concentration drives kinetics.

-

Base Addition: Add

(2.0 equiv). If using an amine salt (e.g., amine HCl), increase base to 3.0 equiv. -

Reaction: Seal and heat to 80–100 °C for 2–4 hours. Monitor via LCMS.[2][8]

-

Checkpoint: If conversion <50% after 2h, increase temp to 120 °C.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (critical to remove DMSO). Dry organic layer over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: HFIP-Mediated "Mild" Substitution

Best for: Temperature-sensitive substrates, late-stage functionalization, and lower reactivity nucleophiles.

Materials:

-

Nucleophile: Amine (1.5 equiv)

-

Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Neat or 4:1 mix with DCM)

Step-by-Step:

-

Setup: Dissolve 2-fluoropyridine (1.0 equiv) in HFIP (0.2 M).

-

Addition: Add nucleophile (1.5 equiv). Note: No external base is usually required if the amine is nucleophilic enough; HFIP promotes the reaction.

-

Reaction: Stir at 40–50 °C (or even RT for highly activated rings).

-

Mechanism Note: HFIP H-bonds to the pyridine N, pulling electron density and activating the ring similar to protonation.

-

-

Workup: Evaporate HFIP (volatile, bp 58 °C). Redissolve residue in DCM, wash with sat.

to remove traces of HF acid/salts. -

Purification: Standard chromatography.

Comparative Data & Decision Matrix

Table 1: Reaction Parameter Impact on Yield (Representative Data)

| Variable | Condition | Relative Rate | Notes |

| Leaving Group | Fluorine (-F) | 100 | Highly activated; standard choice. |

| Chlorine (-Cl) | < 1 | Requires higher temp (>120°C) or forcing conditions. | |

| Solvent | DMSO | High | Hard to remove; potential thermal decomposition. |

| HFIP | Medium-High | Enables lower temp; easy removal; expensive. | |

| Nucleophile | Thiol (Ph-SH) | Very Fast | Soft nucleophile; often requires no heat. |

| Amine ( | Fast | Standard substrate. | |

| Alkoxide ( | Fast | Requires strong base (NaH); risk of hydrolysis. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal protocol based on substrate stability.

Troubleshooting & Pitfalls

-

Hydrolysis (OH- substitution):

-

Regioselectivity Issues:

-

If the ring has multiple halogens (e.g., 2,4-difluoropyridine), substitution will occur preferentially at the 2-position first, then the 4-position, due to the closer inductive pull of the nitrogen.

-

Control: To stop at mono-substitution, use exactly 1.0 equiv of nucleophile and lower temperatures (0 °C to RT).

-

-

Stalled Reaction:

-

If using an amine HCl salt, ensure enough base is added to neutralize the salt and scavenge the leaving HF.

-

Switch to Cesium Carbonate (

) . The larger Cesium cation improves the solubility of the carbonate in organic solvents, increasing the effective basicity ("naked anion" effect).

-

References

-

BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.[2] Link

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][2][7][14] Journal of the American Chemical Society. Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a mild and effective solvent for SNAr reactions. Chemical Communications. Link

-

Wikipedia. Nucleophilic aromatic substitution.[2][4][7][15]Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aromatic C–H amination in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Aryl Iodides

Introduction: The Indispensable Role of Aryl Iodides in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the landscape of modern organic synthesis, providing powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These methods are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Within the suite of available electrophiles, aryl iodides hold a privileged position. Their high reactivity, stemming from the relatively weak carbon-iodine bond, facilitates the crucial oxidative addition step in the catalytic cycle, often enabling reactions to proceed under milder conditions and with higher efficiency than their bromide or chloride counterparts.[4][5][6]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing both a robust theoretical framework and field-proven, step-by-step protocols for the successful execution of palladium-catalyzed cross-couplings involving aryl iodides.

The Mechanistic Heartbeat: The Palladium Catalytic Cycle

Understanding the fundamental mechanism is paramount to rational reaction design and troubleshooting. Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[7][8] This cycle consists of three elementary steps:

-

Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step of the overall reaction.[2][5] The high reactivity of aryl iodides is due to the lower C-I bond dissociation energy (approx. 65 kcal/mol) compared to C-Br (81 kcal/mol) and C-Cl (96 kcal/mol), which significantly lowers the activation energy for this step.[4] This generates a square planar Pd(II) intermediate.

-

Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) is transferred to the palladium center, displacing the iodide.[2][9] In reactions like the Suzuki-Miyaura coupling, this step is facilitated by a base, which activates the organoboron species.[9]

-

Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled to form the new carbon-carbon bond, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][7]

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Anatomy of a Reaction: Key Components and Their Strategic Selection

The success of a cross-coupling reaction hinges on the judicious selection of its components. Each element plays a critical role in the catalytic system's overall efficacy.

The Palladium Precatalyst

The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts are often used as "precatalysts".[10]

-

Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, entering the catalytic cycle directly.

-

Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, which is a stable source of Pd(0)) are widely used due to their stability and cost-effectiveness.[11][12] When using Pd(II) sources, an in-situ reduction to Pd(0) is required, which can be effected by phosphine ligands, amines, or other reagents in the mixture.[10]

The Ligand: The Catalyst's Master Controller

The ligand is arguably the most critical variable for achieving high reactivity and selectivity. It stabilizes the palladium center, prevents precipitation as palladium black, and critically modulates its electronic and steric properties.[13]

-

Causality of Ligand Choice: For reactive substrates like aryl iodides, simple triarylphosphines such as triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings (e.g., sterically hindered substrates), more sophisticated ligands are required.[4][14]

-

Bulky, Electron-Rich Ligands: Modern catalysis relies heavily on bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) and N-heterocyclic carbenes (NHCs).[7][14][15] The high electron density on these ligands makes the palladium center more nucleophilic, accelerating the rate-limiting oxidative addition.[13][16] Their steric bulk promotes the final reductive elimination step, preventing catalyst decomposition.[13]

The Base: The Unsung Hero

The base plays a multifaceted role that is highly dependent on the specific coupling reaction.

-

Suzuki-Miyaura Coupling: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the organoboronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][11]

-

Heck and Sonogashira Couplings: An amine base (e.g., triethylamine, Et₃N or diisopropylethylamine, DIPEA) is typically used to neutralize the hydrogen iodide (HI) generated during the reaction.[11]

-

Selection Criteria: The choice of base is a balance. A base must be strong enough to perform its function but not so strong that it causes undesired side reactions with functional groups on the substrates. Base solubility is also a key factor.[12][17]

The Solvent: The Reaction Environment

The solvent must solubilize all components of the reaction and remain stable at the required temperature.

-

Common Choices: Aprotic solvents are most common. Ethers like 1,4-dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons like toluene are frequently used.[17][18] For more polar substrates, solvents like N,N-dimethylformamide (DMF) may be necessary.[18]

-

Aqueous Systems: The Suzuki-Miyaura reaction is famously tolerant of water, and biphasic toluene/water or THF/water systems are common, particularly to dissolve the inorganic base.[17][19]

Caption: Key components influencing a cross-coupling reaction's outcome.

From Theory to Practice: A General Experimental Workflow

Executing a successful cross-coupling reaction requires careful attention to technique, particularly the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Caption: A standard workflow for setting up a cross-coupling reaction.

Troubleshooting Common Issues

-

No Reaction: Check for oxygen contamination. Ensure the catalyst and ligand are from a reliable source and have not degraded. Confirm the base is appropriate and sufficiently strong.

-

Low Yield: Re-evaluate the ligand choice; a more active ligand may be needed. Optimize temperature and reaction time. Screen different solvents or bases.

-

Homocoupling of Nucleophile: This is common in Suzuki reactions where two boronic acid molecules couple. It can be minimized by reducing exposure to oxygen, lowering the temperature, or using a slight excess of the aryl iodide.[11]

-

Dehalogenation: The aryl iodide is reduced to an arene. This can occur with highly active catalysts and certain substrates. Using a less active catalyst or lower temperatures may help.[11]

Specific Application Protocols

The following protocols are representative examples for common, high-value transformations using aryl iodides.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of an aryl iodide with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.[1]

| Component | Amount (1 mmol scale) | Moles (mmol) | Equivalents |

| Aryl Iodide | (e.g., 204 mg of Iodobenzene) | 1.0 | 1.0 |

| Arylboronic Acid | (e.g., 146 mg of 4-tolylboronic acid) | 1.2 | 1.2 |

| Pd(OAc)₂ | 2.3 mg | 0.01 | 0.01 (1 mol%) |

| SPhos | 8.2 mg | 0.02 | 0.02 (2 mol%) |

| K₃PO₄ (finely ground) | 318 mg | 1.5 | 1.5 |

| Toluene | 3 mL | - | - |

| Water | 0.3 mL | - | - |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

-

Using a syringe, add degassed toluene (3 mL) and degassed water (0.3 mL).

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mizoroki-Heck Coupling

Reaction: Coupling of an aryl iodide with an alkene (e.g., an acrylate) to form a substituted alkene, a versatile synthetic intermediate.[2][20]

| Component | Amount (1 mmol scale) | Moles (mmol) | Equivalents |

| Aryl Iodide | (e.g., 204 mg of Iodobenzene) | 1.0 | 1.0 |

| Alkene (e.g., Butyl Acrylate) | 154 mg (170 µL) | 1.2 | 1.2 |

| Pd(OAc)₂ | 2.3 mg | 0.01 | 0.01 (1 mol%) |

| Triethylamine (Et₃N) | 202 mg (278 µL) | 2.0 | 2.0 |

| DMF (anhydrous) | 4 mL | - | - |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol) and Pd(OAc)₂ (0.01 mmol).

-

Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Add anhydrous DMF (4 mL), the alkene (1.2 mmol), and triethylamine (2.0 mmol) via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir for 2-8 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Reaction: Coupling of an aryl iodide with a terminal alkyne to produce arylalkynes, a key structure in materials science and natural products.[1][21][22] This protocol uses copper-free conditions to avoid potential homocoupling of the alkyne (Glaser coupling).[11]

| Component | Amount (1 mmol scale) | Moles (mmol) | Equivalents |

| Aryl Iodide | (e.g., 204 mg of Iodobenzene) | 1.0 | 1.0 |

| Terminal Alkyne (e.g., Phenylacetylene) | 123 mg (134 µL) | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ | 7.0 mg | 0.01 | 0.01 (1 mol%) |

| Diisopropylethylamine (DIPEA) | 258 mg (348 µL) | 2.0 | 2.0 |

| THF (anhydrous) | 5 mL | - | - |

Step-by-Step Methodology:

-

Add the aryl iodide (1.0 mmol) and PdCl₂(PPh₃)₂ (0.01 mmol) to an oven-dried Schlenk flask with a stir bar.

-

Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen three times.

-

Add anhydrous THF (5 mL), the terminal alkyne (1.2 mmol), and DIPEA (2.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove palladium salts and the amine salt.

-

Concentrate the filtrate and purify the resulting crude product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of aryl iodides remains a highly reliable and powerful strategy in synthetic chemistry. Their inherent reactivity allows for a broad substrate scope and often milder reaction conditions compared to other aryl halides. By understanding the core mechanistic principles and the specific function of each reaction component—from the palladium source and ligand to the base and solvent—researchers can effectively design, execute, and troubleshoot these critical transformations. The protocols provided herein serve as validated starting points for the synthesis of biaryl, vinylarene, and arylalkyne motifs, enabling the rapid assembly of complex molecules essential for discovery and development.

References

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024). [Link]

-

Role of palladium catalyst in cross-coupling reactions. (2025). [Link]

-

Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

-

17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). [Link]

-

Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - RSC Publishing. (2022). [Link]

-

Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (n.d.). [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). [Link]

-

How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025). [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]

-

New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. (2020). [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). [Link]

-

1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - Wiley-VCH. (n.d.). [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019). [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. jmcct.com [jmcct.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 17. Yoneda Labs [yonedalabs.com]

- 18. reddit.com [reddit.com]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Fluoro-6-iodopyridin-3-ol Coupling

This Technical Support Guide is designed for immediate application in medicinal chemistry and process development workflows. It prioritizes yield optimization for the specific scaffold 2-Fluoro-6-iodopyridin-3-ol , addressing the unique electronic and coordinative challenges of halopyridinols.

Current Status: Active Topic: Yield Improvement & Troubleshooting Applicable Chemistries: Suzuki-Miyaura, Sonogashira, Heck Target Scaffold: 2-Fluoro-6-iodopyridin-3-ol (Substrate A )

Executive Summary: The "Yield Killers"

The coupling of 2-Fluoro-6-iodopyridin-3-ol presents a "Perfect Storm" of three competing factors that degrade yield:

-

Amphoteric Poisoning: The free hydroxyl group (C3-OH) acts as an acidic proton source (quenching organometallics) and a Lewis base (coordinating Pd(II), arresting the catalytic cycle).[1]

-

Electronic Deactivation: The C2-Fluorine atom is highly electron-withdrawing.[1] While this accelerates Oxidative Addition (OA) at the C6-Iodide, it destabilizes the Pd(II) intermediate, making it prone to protodehalogenation (loss of Iodine) before Transmetallation (TM) can occur.

-

Solubility Mismatch: The free pyridinol is poorly soluble in non-polar solvents (Toluene) but requires non-protic conditions to prevent side reactions, creating a solvent paradox.[1]

Decision Matrix: Optimization Pathways

Before altering your catalyst, determine your "Pathway Strategy" using the decision tree below.

Caption: Strategic decision tree for diagnosing yield loss based on protection status and side-product analysis.

Protocol 1: The "Direct Coupling" (Unprotected)

Use Case: When you cannot afford the step-count of protection/deprotection. Mechanism: Relies on in situ formation of the potassium pyridinolate, which is less coordinating to Pd than the neutral phenol.

The "Water-Bridge" System

Strict anhydrous conditions often fail here because the inorganic base (K₂CO₃ or K₃PO₄) cannot deprotonate the phenol effectively in pure Toluene or DMF.

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The large bite angle of dppf resists displacement by the pyridinol oxygen. |

| Ligand | XPhos (if using Pd₂(dba)₃) | Bulky biaryl ligands prevent Pd-aggregation and accelerate TM on electron-poor rings.[1] |

| Solvent | 1,4-Dioxane / Water (4:1) | The water is critical to dissolve the base and form the active phenoxide species. |

| Base | K₃PO₄ (3.0 equiv) | Phosphate buffers the pH better than carbonate, preventing base-catalyzed decomposition of sensitive boronic acids. |

| Temp | 80-90°C | High temp required to force TM on the sterically crowded C6 position. |

Step-by-Step:

-

Dissolve 2-Fluoro-6-iodopyridin-3-ol (1.0 eq) and Boronic Acid (1.5 eq) in Dioxane (0.2 M).

-

Add K₃PO₄ (3.0 eq) dissolved in the minimum amount of water (ratio Dioxane:Water should be 4:1).[1]

-

Degas vigorously (sparge with Ar for 10 min). Oxygen is fatal here due to the electron-rich phenoxide intermediate.

-

Seal and heat to 85°C for 4-12 hours.

Protocol 2: The "High-Fidelity" Route (Protected)

Use Case: When yield is <30% in direct coupling or purification is difficult.[1] Strategy: Masking the OH as a MOM (Methoxymethyl) ether eliminates catalyst poisoning and increases solubility in non-polar solvents.[1]

Step A: Protection (MOM-Cl)[1]

-

Reagents: MOM-Cl (1.2 eq), DIPEA (2.0 eq), DCM, 0°C to RT.

-

Note: The 2-F group makes the 3-OH more acidic, so weak bases like DIPEA work well.

Step B: The Optimized Suzuki

With the OH protected, the substrate behaves like a standard electron-deficient aryl iodide.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ (Standard) or Pd(Amphos)Cl₂ (High Activity) |

| Solvent | Toluene / Ethanol / Water (2:1:1) |

| Base | Na₂CO₃ (2.0 eq) |

Why this works: The MOM group prevents the "soft" Pd center from coordinating to the "hard" oxygen, allowing the catalytic cycle to proceed through the standard oxidative addition/reductive elimination pathway without arrest.

Troubleshooting & FAQs

Q1: I see immediate formation of "Pd Black" (precipitate) and no product.

Diagnosis: Catalyst decomposition.[1] The unprotected pyridinol is coordinating to the Pd, displacing the phosphine ligands. Fix:

-

Switch to Bidentate Ligands: Use Pd(dppf)Cl₂ or Pd(dppe)Cl₂.[1] These chelating ligands bind Pd tighter than the pyridinol can.[1]

-

Increase Ligand Loading: If using monodentate ligands (PPh₃), use a 4:1 Ligand:Pd ratio instead of the standard 2:1.

Q2: I am recovering the de-iodinated starting material (2-Fluoro-pyridin-3-ol).

Diagnosis: Protodehalogenation.[1] The Oxidative Addition occurred, but Transmetallation was too slow.[1] The Pd-Ar species abstracted a hydride (likely from the solvent or base). Fix:

-

Avoid Alcohols: Do not use Ethanol/Isopropanol as cosolvents.[1] Use pure DMF or Toluene/Water.[1]

-

Boost Transmetallation: Switch to XPhos Pd G3 . The XPhos ligand dramatically accelerates the transmetallation step, beating the protodehalogenation rate.

Q3: My reaction works on 50mg scale but fails on 5g scale.

Diagnosis: Mass transfer and gas exchange.[1] Fix:

-

Degassing: On larger scales, simple sparging isn't enough.[1] Use "Freeze-Pump-Thaw" cycles (x3) to remove O₂.[1]

-

Stirring: The K₃PO₄/Water system is biphasic.[1] Ensure vigorous stirring (1000 RPM) to maintain the emulsion.

Q4: Can I use the Chloride instead of the Iodide (2-Fluoro-6-chloropyridin-3-ol)?

Answer: Generally, No .[1] The 2-Fluoro group deactivates the ring towards Oxidative Addition at the 6-position (relative to a neutral ring). While Cl is cheaper, the energy barrier for OA is too high for standard catalysts. If you must use the chloride, you require Buchwald G3/G4 precatalysts (e.g., BrettPhos Pd G4) and temperatures >100°C.[1]

Visualizing the Failure Mode

Understanding where the cycle breaks is key to fixing it.[1]

Caption: The Catalytic Cycle showing critical failure points (Red) vs. the optimized pathway (Blue/Green).

References

-

Buchwald, S. L., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3]

- Relevance: Defines the use of XPhos/SPhos for unstable and electron-deficient heteroaryl couplings.

-

Miyaura, N. (2002).[1] "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes."[1] Journal of Organometallic Chemistry.

- Relevance: Explains the necessity of water/base ratios for effective transmetall

-

Li, C. J. (2005).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Chemical Reviews.

- Relevance: Discusses the specific electronic effects of fluorine substitution on Oxidative Addition r

-

Organic Chemistry Portal. (2024).[1] "Protecting Groups: Methoxymethyl Ether (MOM)."[1]

-